TRPV1 Binding Affinity and Functional Agonism: Evodiamine vs. Capsaicin — A Non-Pungent Chemotype with Quantitatively Characterized Potency Offset
Evodiamine competes with [³H]RTX for the capsaicin binding site on rat TRPV1 with a Ki of 5.95 ± 0.87 μM, compared to capsaicin's Ki of 1.8 ± 0.3 μM — representing a 3.3-fold lower binding affinity [1]. In functional ⁴⁵Ca²⁺ uptake assays, evodiamine acts as a full agonist with an EC₅₀ of 856 ± 43 nM, versus capsaicin's EC₅₀ of 45 ± 4 nM (approximately 19-fold less potent), and an EC₅₀ of 1.03 ± 0.21 μM by calcium imaging [1]. A separate head-to-head electrophysiology study confirmed that the maximum TRPV1 current evoked by evodiamine is 3.5-fold lower than that of capsaicin, classifying it as a partial agonist; rutaecarpine showed an even more attenuated maximal response (9-fold lower than capsaicin) [2]. Critically, evodiamine — unlike capsaicin — does not produce pungency and can competitively inhibit capsaicin-induced TRPV1 currents when co-administered, a property not shared by rutaecarpine [2]. This positions evodiamine as a non-pungent, partial agonist chemotype that can also function as a TRPV1 antagonist under conditions of co-stimulation.
| Evidence Dimension | TRPV1 binding affinity (Ki) and functional agonism (EC₅₀, maximal efficacy) |
|---|---|
| Target Compound Data | Ki = 5.95 ± 0.87 μM; EC₅₀ (⁴⁵Ca²⁺ uptake) = 856 ± 43 nM; EC₅₀ (Ca²⁺ imaging) = 1.03 ± 0.21 μM; Max response = 3.5-fold lower than capsaicin |
| Comparator Or Baseline | Capsaicin: Ki = 1.8 ± 0.3 μM; EC₅₀ (⁴⁵Ca²⁺ uptake) = 45 ± 4 nM. Rutaecarpine: Max response = 9-fold lower than capsaicin |
| Quantified Difference | Evodiamine 3.3-fold lower binding affinity, 19-fold less potent in ⁴⁵Ca²⁺ uptake vs. capsaicin; evodiamine max efficacy 3.5-fold lower vs. capsaicin; rutaecarpine max efficacy 9-fold lower vs. capsaicin |
| Conditions | Rat TRPV1 heterologously expressed in CHO cells; [³H]RTX competitive binding; ⁴⁵Ca²⁺ uptake assay; whole-cell patch-clamp electrophysiology on HEK-293 cells expressing TRPV1 |
Why This Matters
Researchers requiring a non-pungent TRPV1 ligand with dual partial agonist/antagonist functionality — for example, in analgesic development where pungency is a limiting liability — should select evodiamine over capsaicin or rutaecarpine, as the latter lacks the competitive antagonism property.
- [1] Pearce LV, Petukhov PA, Szabo T, Kedei N, Bizik F, Kozikowski AP, Blumberg PM. Evodiamine functions as an agonist for the vanilloid receptor TRPV1. Org Biomol Chem. 2004 Aug 21;2(16):2281-6. doi: 10.1039/B404506H. PMID: 15305207. View Source
- [2] Wang S, Yamamoto S, Kogure Y, Zhang W, Noguchi K, Dai Y. Partial Activation and Inhibition of TRPV1 Channels by Evodiamine and Rutaecarpine, Two Major Components of the Fruits of Evodia rutaecarpa. J Nat Prod. 2016 May 27;79(5):1225-30. doi: 10.1021/acs.jnatprod.5b00899. PMID: 27159637. View Source
